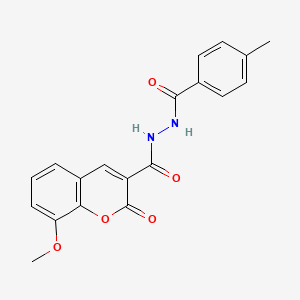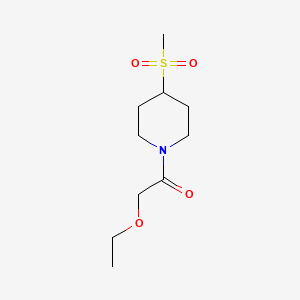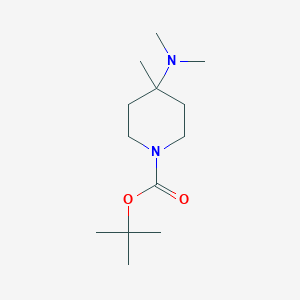![molecular formula C11H14ClN3O2 B3009926 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide CAS No. 1218607-05-6](/img/structure/B3009926.png)
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. In
Mechanism of Action
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a key role in regulating the release of neurotransmitters such as glutamate, dopamine, and GABA. By blocking the activity of mGluR5, 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide reduces the release of glutamate, which is involved in excitotoxicity and neuroinflammation. This leads to a reduction in neuroinflammation and an improvement in cognitive function.
Biochemical and Physiological Effects:
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide is its selectivity for mGluR5, which reduces the potential for off-target effects. However, 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has a relatively short half-life, which can make it difficult to administer in animal studies. Additionally, 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has poor solubility in water, which can limit its use in in vitro experiments.
Future Directions
There are several future directions for research on 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Another direction is to develop more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Finally, future research could explore the potential of combining 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide with other drugs to enhance its therapeutic effects.
Synthesis Methods
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide is synthesized by reacting 2-chloro-4-pyridinecarboxylic acid with ethylamine, followed by reaction with formic acid to form the formamide derivative. The final step involves reacting the formamide derivative with 2-chloroethyl isocyanate to form 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide.
Scientific Research Applications
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. 2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
properties
IUPAC Name |
2-chloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-13-10(16)7(2)15-11(17)8-4-5-14-9(12)6-8/h4-7H,3H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCATZCMKQSCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)
![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)





![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)